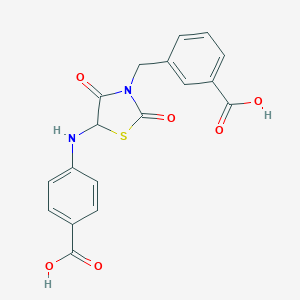

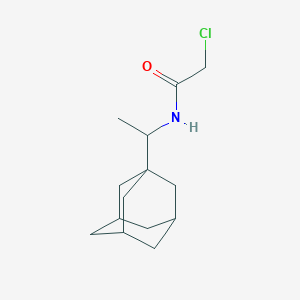

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, also known as CPMX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazolidinedione family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The stability and mild reaction conditions of organoboron reagents contribute to the success of SM coupling. Our compound can serve as an organoboron reagent in this context .

Photocatalysis for Antibiotic Degradation

Complexes derived from 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid have been explored as photocatalysts. These complexes exhibit optical semiconducting behavior and effectively degrade antibiotics such as chloramphenicol, nitrofurazone, ornidazole, oxytetracycline, and sulfamethoxazole .

Antimicrobial Agent Development

Para-aminobenzoic acid (PABA) derivatives, including our compound, have a broad spectrum of biological activity. Researchers have found them attractive for developing novel antimicrobial agents .

Benzylic Position Oxidation

When subjected to oxidative conditions (e.g., sodium dichromate and sulfuric acid), our compound’s alkyl side chain can be oxidized to form a carboxylic acid functional group. This transformation leads to the formation of benzoic acid .

Protodeboronation Reactions

In the context of protodeboronation, our compound can participate in boron ate complex formation. This process has been utilized to synthesize indolizidine derivatives .

properties

IUPAC Name |

3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFBFHZQPHKWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)

![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)